molecular formula C20H19N3O3 B3071449 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-75-0

3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071449
CAS No.: 1011396-75-0
M. Wt: 349.4 g/mol
InChI Key: OEBVSQIMIYWZAJ-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a bicyclic core structure with substituents at positions 1, 3, and 6. The compound features two cyclopropyl groups at positions 3 and 6, a 4-methoxyphenyl group at position 1, and a carboxylic acid moiety at position 7.

Properties

IUPAC Name

3,6-dicyclopropyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-14-8-6-13(7-9-14)23-19-17(18(22-23)12-4-5-12)15(20(24)25)10-16(21-19)11-2-3-11/h6-12H,2-5H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBVSQIMIYWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)O)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131774
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011396-75-0
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011396-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous conditions to prevent hydrolysis.

  • Substitution: : Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines, alcohols, or halides. The reaction conditions depend on the nature of the nucleophile and the leaving group.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential in various scientific research applications:

  • Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

  • Biology: : It has been studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for drug development.

  • Medicine: : The compound's potential therapeutic applications include the treatment of infections, inflammation, and cancer. Further research is needed to fully understand its mechanisms and optimize its efficacy.

  • Industry: : In material science, this compound can be used to develop new materials with specific properties, such as enhanced stability, conductivity, or biocompatibility.

Mechanism of Action

The mechanism by which 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied, and further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, focusing on substituents, molecular properties, and synthesis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Synthesis Notes References
Target Compound : 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Methoxyphenyl; 3,6: Cyclopropyl C₂₀H₁₉N₃O₃ 349.39 High lipophilicity (cyclopropyl), moderate polarity (methoxy) Likely involves ester hydrolysis
6-Methyl-1-(1-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 1-Methylpropyl; 6: Methyl C₁₂H₁₅N₃O₂ 233.27 Compact alkyl substituents; lower molecular weight Not specified
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Butyl; 3: Methyl; 6: Cyclopropyl C₁₅H₁₉N₃O₂ 273.33 Mixed substituents (alkyl + cyclopropyl) Not specified
3-Cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3: Cyclopropyl; 6: Phenyl C₂₂H₁₆FN₃O₂ 373.38 Electron-withdrawing fluorine; aromatic interactions Not specified
6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Pyridin-4-ylmethyl; 6: Phenyl C₁₉H₁₄N₄O₂ 330.34 Non-nucleoside BasE inhibitor (siderophore pathway) Coupling reactions
3,6-Dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3,6: Cyclopropyl C₁₉H₁₆FN₃O₂ 337.36 Enhanced metabolic stability; fluorinated aryl group Discontinued commercial availability

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • Cyclopropyl groups at positions 3 and 6 (target compound) increase lipophilicity and metabolic stability compared to linear alkyl chains (e.g., 1-methylpropyl in ) or methyl groups (e.g., ).
  • The 4-methoxyphenyl group in the target compound introduces moderate polarity, contrasting with the electron-withdrawing fluorine in fluorophenyl analogs (e.g., ).

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods for similar derivatives, such as ester intermediate hydrolysis (e.g., NaOH-mediated ester cleavage in ).
  • Derivatives with aromatic substituents (e.g., phenyl or pyridinyl) often require coupling reactions or reductive amination .

Fluorophenyl variants (e.g., ) may exhibit stronger target binding due to electronegativity, whereas methoxyphenyl groups could enhance solubility.

Research Findings and Limitations

  • Synthesis Challenges : Cyclopropyl substituents require precise regiocontrol during synthesis, as improper positioning may alter bioactivity .
  • Discrepancies in Molecular Data : Evidence conflicts exist (e.g., molecular formulas for fluorophenyl analogs in vs. ), necessitating further validation.
  • Biological Data Gaps : Most compounds lack explicit activity data, highlighting the need for targeted assays to evaluate efficacy in disease models.

Biological Activity

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19N3O3
  • Molar Mass : 349.38 g/mol
  • CAS Number : 1011396-75-0
  • Density : 1.50 g/cm³ (predicted)
  • Boiling Point : 503.9 °C (predicted)
  • pKa : 0.97 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Notably, derivatives of this compound have shown promising results against various cancer cell lines.

Case Studies and Findings

  • Cell Cycle Arrest and Apoptosis Induction :
    • A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their effects on cancer cell lines such as HeLa and MCF7. The compound exhibited significant anticancer activity with an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent. Specifically, it induced cell cycle arrest at the S phase in HeLa cells and demonstrated a notable increase in early and late apoptosis levels compared to control cells .
  • Structure-Activity Relationship (SAR) :
    • The electronic characteristics of substituents on the phenyl ring were found to influence the anticancer activity significantly. The presence of a methoxy group at the para position enhanced the compound's efficacy against HeLa cells compared to other substitutions .
  • Comparative Efficacy :
    • In comparative studies, derivatives like compound 9a showed higher anticancer potency with an IC50 of 2.59 µM against HeLa cells, while other derivatives exhibited varying degrees of cytotoxicity against MCF7 and HCT-116 cell lines . The structure of these compounds plays a crucial role in their biological activity.

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest at critical checkpoints.
  • Induction of Apoptosis : Through activation of apoptotic pathways leading to programmed cell death.

Summary Table of Biological Activity

Compound NameCell LineIC50 (µM)Mechanism
This compoundHeLa2.59Cell cycle arrest at S phase
DoxorubicinHeLa2.35DNA intercalation
Compound 14gMCF74.66Cell cycle arrest at G2/M phase

Q & A

Q. What are the recommended methods for optimizing the synthesis of 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with cyclopropane derivatives. Key steps include:

  • Cyclopropane introduction : Use of cyclopropyl Grignard reagents or transition-metal-catalyzed cross-coupling reactions to install cyclopropyl groups at positions 3 and 6 .
  • Pyrazolo-pyridine core formation : Condensation under acidic conditions (e.g., H₂SO₄ or POCl₃) to fuse the pyrazole and pyridine rings .
  • Ester hydrolysis : Conversion of the ethyl ester intermediate to the carboxylic acid using NaOH or LiOH in aqueous THF .
    Optimization tips : Adjust reaction temperature (60–80°C for cyclopropanation) and solvent polarity (DMF for polar intermediates, toluene for non-polar steps). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural characterization be performed to confirm the regiochemistry of the pyrazolo[3,4-b]pyridine core?

  • X-ray crystallography : Resolve bond angles and distances to confirm cyclopropyl orientation and substituent positions .
  • NMR spectroscopy :
    • ¹H NMR : Cyclopropyl protons appear as multiplet signals at δ 0.8–1.5 ppm. Methoxyphenyl groups show a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.6 ppm .
    • ¹³C NMR : Carboxylic acid carbonyl resonates at δ 170–175 ppm; pyridine carbons appear at δ 140–160 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomeric byproducts .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Salt formation : React with sodium bicarbonate to generate the carboxylate salt, enhancing solubility in PBS (pH 7.4) .
  • Co-solvent systems : Use DMSO (≤5% v/v) or PEG-400 to prepare stock solutions, followed by dilution in cell culture media .
  • Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or use cyclodextrin complexes (e.g., HP-β-CD) .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound using kinase profiling assays?

  • Kinase panel screening : Test against a library of 100+ human kinases (e.g., Eurofins KinaseProfiler®) at 1–10 µM. Prioritize targets showing >50% inhibition .
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values for top hits (e.g., JAK2, FLT3) .
  • Cellular validation : Perform Western blotting for phosphorylated kinases (e.g., p-STAT3 for JAK2 inhibition) in cancer cell lines (IC₅₀ determination) .

Q. What structural modifications enhance metabolic stability without compromising target affinity?

  • Cyclopropyl bioisosteres : Replace cyclopropane with spirocyclic or gem-dimethyl groups to reduce CYP450-mediated oxidation .
  • Methoxyphenyl alternatives : Substitute 4-methoxyphenyl with 4-fluoro or 4-trifluoromethyl groups to block demethylation pathways .
  • Carboxylic acid replacements : Test ethyl ester prodrugs or amide derivatives (e.g., methylamide) to improve microsomal stability (t½ > 2 hours in liver microsomes) .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Assay validation : Compare results from fluorescence-based (e.g., ADP-Glo™) and radiometric (³³P-ATP) kinase assays to rule out false positives .
  • Cellular vs. enzymatic activity : If cellular IC₅₀ is >10× higher than enzymatic IC₅₀, evaluate membrane permeability (PAMPA assay) or efflux (Caco-2/MDR1-transfected cells) .
  • Data normalization : Use Z-factor analysis to ensure assay robustness and include positive controls (e.g., staurosporine for kinase inhibition) .

Methodological Recommendations

  • Computational docking : Use Schrödinger Suite (Glide) to model interactions with kinase ATP-binding pockets. Validate with molecular dynamics simulations (100 ns) .
  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-QTOF-MS to identify oxidative metabolites (e.g., cyclopropane ring opening) .
  • In vivo PK studies : Administer IV (1 mg/kg) and PO (10 mg/kg) in rodents. Calculate AUC₀–24h and bioavailability (F ≥ 30% target) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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